

Application Notes and Protocols: Apoptosis Induction by Tubulin Inhibitor 21

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Compound of Interest		
Compound Name:	Tubulin inhibitor 21	
Cat. No.:	B12414472	Get Quote

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Abstract

This document provides detailed application notes and protocols for assessing apoptosis induction by **Tubulin inhibitor 21**, a compound that targets microtubule dynamics. Tubulin inhibitors are a critical class of anti-cancer agents that disrupt the formation and function of the mitotic spindle, leading to cell cycle arrest and subsequent programmed cell death (apoptosis). [1] These notes offer a comprehensive guide to understanding the mechanism of action and quantifying the apoptotic effects of **Tubulin inhibitor 21** in cancer cell lines. Detailed methodologies for key assays, including Annexin V/Propidium Iodide (PI) staining, cell cycle analysis, and Western blotting for apoptotic markers, are presented.

Introduction

Microtubules are dynamic polymers of α - and β -tubulin heterodimers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[1] Tubulin inhibitors interfere with microtubule dynamics, either by stabilizing or destabilizing the polymers.[1] This disruption leads to the activation of the spindle assembly checkpoint, causing a prolonged mitotic arrest (G2/M phase arrest) and ultimately triggering the intrinsic apoptotic pathway.[2][3][4][5][6][7]

Tubulin inhibitor 21 is a potent small molecule that binds to the colchicine-binding site on β -tubulin, preventing its polymerization into microtubules.[2][8] This activity leads to cell cycle



arrest and apoptosis in various cancer cell lines.[2][4][5][8] Understanding the precise molecular events and quantifying the apoptotic response is crucial for the development of tubulin-targeting therapeutics.

Data Presentation

The following tables summarize the quantitative effects of tubulin inhibitors, including compounds designated as "21" in the literature, on cancer cell lines.

Table 1: Cytotoxicity of Tubulin Inhibitors in Human Cancer Cell Lines



Compound	Cell Line	Cancer Type	IC50 (nM)	Reference
Compound 21	A549	Non-Small Cell Lung Cancer	22	[5]
Compound 21	H460	Non-Small Cell Lung Cancer	-	[7]
Compound 21	Kidney Cancer Cells	Kidney Cancer	-	
Compound 21	Breast Cancer Cells	Breast Cancer	-	[9]
Compound 21	Cervical Cancer Cells	Cervical Cancer	56	
CYT997 (21)	Various	Various	-	[2]
OAT-449	HT-29	Colorectal Adenocarcinoma	6-30	[10][11]
OAT-449	HeLa	Cervical Adenocarcinoma	6-30	[10][11]
OAT-449	DU-145	Prostate Carcinoma	6-30	[11]
OAT-449	Panc-1	Pancreatic Carcinoma	6-30	[11]
OAT-449	SK-N-MC	Neuroepitheliom a	6-30	[10][11]
OAT-449	SK-OV-3	Ovarian Cancer	6-30	[11]
OAT-449	MCF-7	Breast Adenocarcinoma	6-30	[11]
OAT-449	A-549	Lung Carcinoma	6-30	[11]

Table 2: Effect of Tubulin Inhibitors on Cell Cycle Distribution



Compound	Cell Line	Concentrati on	% Cells in G2/M Phase (Treated)	% Cells in G2/M Phase (Control)	Reference
Compound 21	A549	Time- and dose- dependent	Significant increase	-	[5]
Compound 21	H460	-	Significant increase	-	[7]
CYT997 (21)	A431	1 μM (24h)	43%	19%	[2]
OAT-449	HT-29	30 nM (24h)	Significant arrest	-	[10]
OAT-449	HeLa	30 nM (24h)	Significant arrest	-	[10]
Withaphysali n F	Various	-	Significant arrest	-	[6]
Fenbendazol e	Colorectal Cancer Cells	10 μΜ	Increased arrest	-	[12]

Table 3: Modulation of Apoptosis-Related Proteins by Tubulin Inhibitors



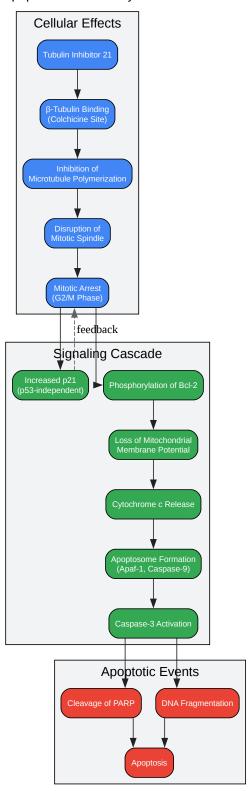
Compound	Cell Line	Protein	Effect	Reference
CYT997 (21)	-	Phosphorylated Bcl-2	Increase	[2]
CYT997 (21)	-	Cyclin B1	Increase	[2]
OAT-449	HT-29	p21	Increase (p53- independent)	[10]
OAT-449	HT-29	Cleaved Caspase-3	No significant change	[10]
OAT-449	HT-29	Cleaved PARP	No significant change	[10]
S-72	MCF7/T	Cleaved Caspase-3	Upregulation	[13]
S-72	MCF7/T	Cleaved PARP	Upregulation	[13]
S-72	MCF7/T	Bcl-2	Downregulation	[13]

Signaling Pathways and Experimental Workflows Signaling Pathway of Apoptosis Induction by Tubulin Inhibitor 21

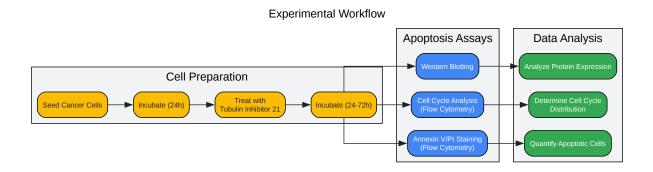
Tubulin inhibitors trigger apoptosis primarily through the intrinsic, or mitochondrial, pathway. Disruption of microtubule dynamics leads to mitotic arrest, which in turn activates a cascade of signaling events culminating in programmed cell death.



Apoptosis Induction by Tubulin Inhibitor 21







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